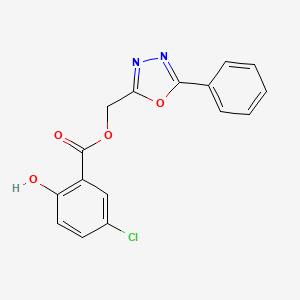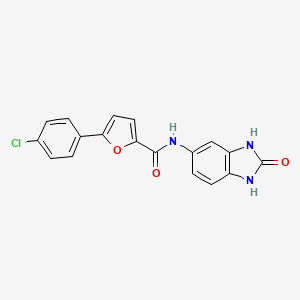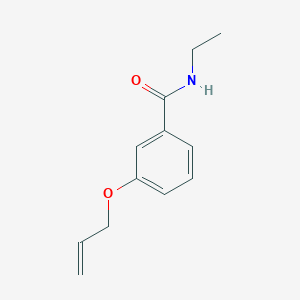![molecular formula C18H31ClN2O2 B4405094 1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405094.png)
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BPPM, is a synthetic compound that has been widely used in scientific research as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body, which are important for various physiological processes.
Mecanismo De Acción
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride selectively inhibits PDE5 by binding to its catalytic site, thereby preventing the breakdown of cGMP and leading to increased intracellular levels of cGMP. This, in turn, leads to relaxation of smooth muscle cells and vasodilation, which can improve blood flow and tissue oxygenation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including improving cardiac function, reducing pulmonary vascular resistance, enhancing erectile function, and protecting against neurodegenerative damage. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments is its high selectivity and potency for PDE5 inhibition, which allows for precise and specific modulation of cGMP levels. However, this compound may have off-target effects on other PDE isoforms or enzymes, which can complicate the interpretation of results. Additionally, the hydrophobic nature of this compound can make it difficult to dissolve and administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is the use of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect against oxidative stress and inflammation. Another area of interest is the development of more selective and bioavailable PDE5 inhibitors, which may have improved efficacy and fewer side effects compared to current drugs. Finally, this compound may have potential applications in cancer research, as PDE5 has been implicated in tumor growth and metastasis.
Aplicaciones Científicas De Investigación
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has been extensively used in scientific research as a tool to investigate the role of PDE5 in various physiological and pathological conditions. For example, this compound has been used to study the effects of PDE5 inhibition on cardiovascular function, pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-4-15-21-17-6-8-18(9-7-17)22-16-5-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAINCVZHZZZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405018.png)

![1-[3-(4-allyl-2,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405032.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4405036.png)
![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)
![1-[4-(4-biphenylyloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405064.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)

![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperidine hydrochloride](/img/structure/B4405074.png)
![N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4405102.png)

